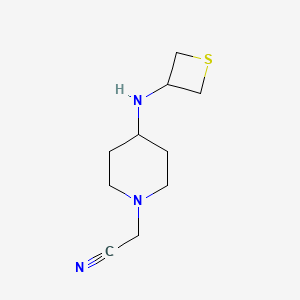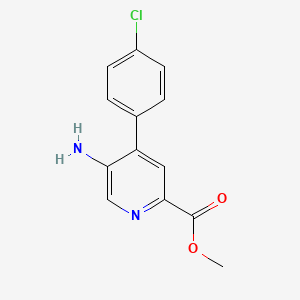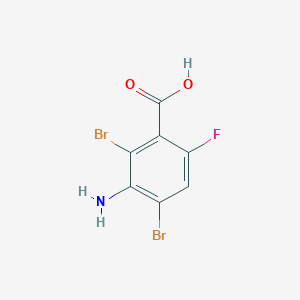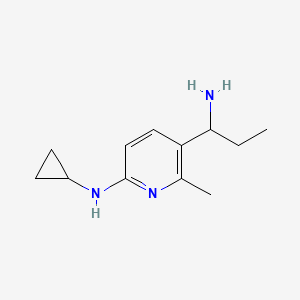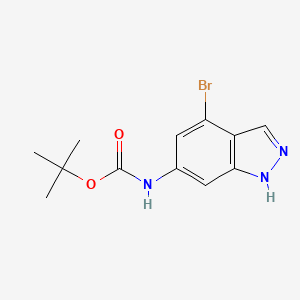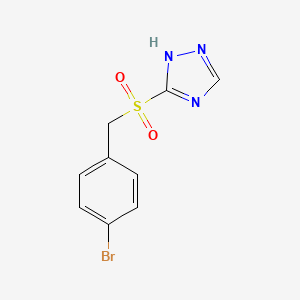
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole is an organic compound that features a triazole ring substituted with a bromobenzyl sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: Conversion of the nitro group to an amine using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Bromination: Introduction of a bromine atom to the aromatic ring using bromine or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the aromatic ring, it can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and bromine.
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield a nitro-substituted derivative, while nucleophilic substitution could yield various substituted triazoles.
Wissenschaftliche Forschungsanwendungen
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of triazole derivatives with biological targets, providing insights into their mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Bromobenzyl)sulfonyl)-1H-1,2,3-triazole
- 3-((4-Chlorobenzyl)sulfonyl)-1H-1,2,4-triazole
- 3-((4-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole
Uniqueness
3-((4-Bromobenzyl)sulfonyl)-1H-1,2,4-triazole is unique due to the presence of the bromobenzyl sulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other triazole derivatives that may lack this specific substitution pattern .
Eigenschaften
Molekularformel |
C9H8BrN3O2S |
|---|---|
Molekulargewicht |
302.15 g/mol |
IUPAC-Name |
5-[(4-bromophenyl)methylsulfonyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3O2S/c10-8-3-1-7(2-4-8)5-16(14,15)9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
InChI-Schlüssel |
PPJQUPMMVZBGSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13000214.png)
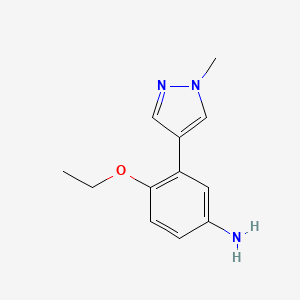
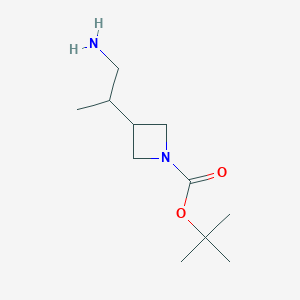
![tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride](/img/structure/B13000245.png)
![Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13000255.png)
![1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13000258.png)
